2-Fluoro-3'-methoxybenzophenone
Description
2-Fluoro-3'-methoxybenzophenone (CAS: 890098-08-5) is a fluorinated benzophenone derivative characterized by a fluorine atom at the 2-position of one aromatic ring and a methoxy group (-OCH₃) at the 3'-position of the second ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in organic synthesis, material science, and pharmaceutical research. Its reactivity and stability are influenced by the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate resonance and inductive effects .
Properties
IUPAC Name |
(2-fluorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCOITOJOGVWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641485 | |
| Record name | (2-Fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-08-5 | |
| Record name | (2-Fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methoxybenzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 3-methoxybenzene in the presence of a base such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for 2-Fluoro-3’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3’-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-3’-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3’-methoxybenzophenone is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The fluorine atom and methoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
Substituent Position and Functional Group Variations
Below is a comparative analysis of 2-Fluoro-3'-methoxybenzophenone with key analogs, focusing on substituent positions, physical properties, and functional behaviors.
Table 1: Structural and Physical Properties of Selected Benzophenone Derivatives
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro group in this compound withdraws electrons via induction, reducing electron density on the aromatic ring. In contrast, the 3'-methoxy group donates electrons through resonance, creating a polarized structure. This combination may enhance photostability compared to non-fluorinated analogs like BP-3 . Comparatively, 2-Hydroxy-4-methoxybenzophenone (BP-3) exhibits strong hydrogen bonding due to its hydroxyl group, increasing solubility in polar solvents but reducing thermal stability relative to fluorinated derivatives .
- Steric Considerations: Fluorine’s small atomic radius minimizes steric hindrance, allowing this compound to engage in reactions (e.g., Friedel-Crafts acylations) more readily than bulkier analogs like 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone ().
Biological Activity
2-Fluoro-3'-methoxybenzophenone, a fluorinated derivative of benzophenone, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which influence its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is synthesized through the reaction of 2-fluorobenzoyl chloride with 3-methoxybenzene, typically in the presence of a base like aluminum chloride under anhydrous conditions. The resulting compound exhibits unique properties due to its structural components, which include:
- Fluorine Atom : Enhances lipophilicity and alters the electronic properties of the molecule.
- Methoxy Group : Modifies steric and electronic characteristics, potentially influencing biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating signaling pathways that affect cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing various benzophenone derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard microbiological assays.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound showed cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further investigations are necessary to elucidate these pathways.
Study on Antimicrobial Efficacy
A recent study published in Nature Communications evaluated the antimicrobial efficacy of several benzophenone derivatives, including this compound. The results indicated that this compound significantly reduced bacterial load in infected animal models compared to controls, highlighting its potential therapeutic application in treating bacterial infections .
Investigation of Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study demonstrated that treatment with this compound led to decreased viability and increased apoptosis markers in treated cells . These promising results warrant further exploration into its mechanisms and potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
